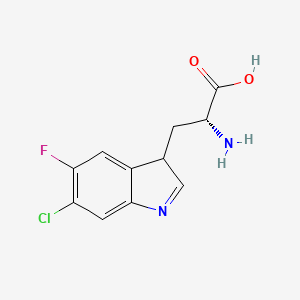
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid: is a synthetic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-5-fluoroindole with a suitable amino acid precursor under controlled conditions. The reaction may involve the use of protecting groups to ensure selective functionalization of the indole ring. The final step usually includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring or the amino acid moiety.
Substitution: The chlorine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used as a probe to investigate the function of specific proteins or enzymes in cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to certain proteins or enzymes, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
- (2R)-2-amino-3-(5-chloro-6-fluoro-3H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(6-chloro-3H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(5-fluoro-3H-indol-3-yl)propanoic acid
Comparison: Compared to these similar compounds, (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the indole ring. This unique substitution pattern enhances its chemical reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H10ClFN2O2 |
|---|---|
Molecular Weight |
256.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-5,9H,1,14H2,(H,16,17)/t5?,9-/m1/s1 |
InChI Key |
PTNNHXKBRCNIBU-OLAZFDQMSA-N |
Isomeric SMILES |
C1=NC2=CC(=C(C=C2C1C[C@H](C(=O)O)N)F)Cl |
Canonical SMILES |
C1=NC2=CC(=C(C=C2C1CC(C(=O)O)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
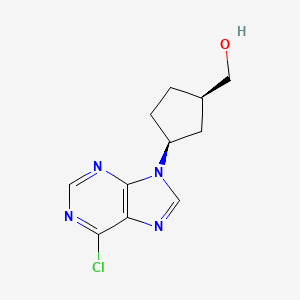
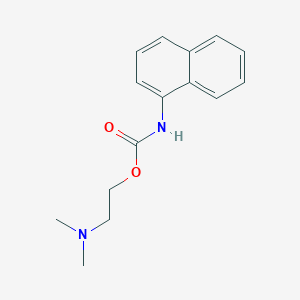
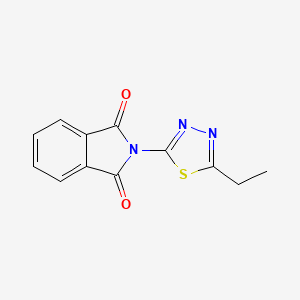


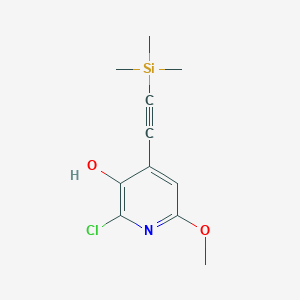


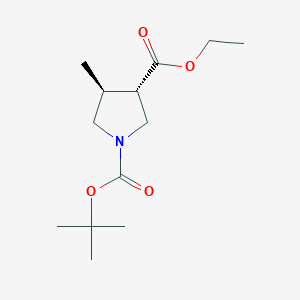
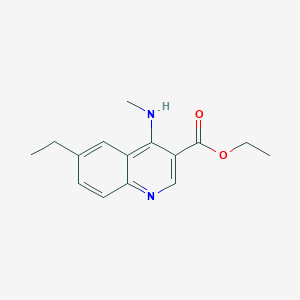
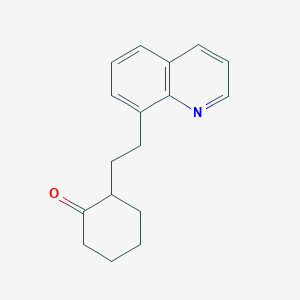
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
